Cas no 338416-17-4 (2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde)

2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 2-[(4-CHLOROPHENYL)SULFANYL]-1-METHYL-1H-INDOLE-3-CARBALDEHYDE
- 1H-Indole-3-carboxaldehyde, 2-[(4-chlorophenyl)thio]-1-methyl-
- 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde
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- MDL: MFCD01315811
じっけんとくせい
- ゆうかいてん: 154-156°C
2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB156461-1 g |
2-[(4-Chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde; . |
338416-17-4 | 1g |
€587.80 | 2023-05-08 | ||
abcr | AB156461-1g |
2-[(4-Chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde; . |
338416-17-4 | 1g |
€587.80 | 2025-03-19 | ||
Matrix Scientific | 044165-5g |
2-[(4-Chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, >95% |
338416-17-4 | >95% | 5g |
$1384.00 | 2023-09-09 | |
A2B Chem LLC | AI72715-5mg |
2-((4-Chlorophenyl)thio)-1-methyl-1H-indole-3-carbaldehyde |
338416-17-4 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI72715-5g |
2-((4-Chlorophenyl)thio)-1-methyl-1H-indole-3-carbaldehyde |
338416-17-4 | >95% | 5g |
$1624.00 | 2024-04-20 | |
A2B Chem LLC | AI72715-10mg |
2-((4-Chlorophenyl)thio)-1-methyl-1H-indole-3-carbaldehyde |
338416-17-4 | >95% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD604533-1g |
2-((4-Chlorophenyl)thio)-1-methyl-1H-indole-3-carbaldehyde |
338416-17-4 | 97% | 1g |
¥2898.0 | 2023-04-07 | |
Chemenu | CM333967-1g |
2-((4-Chlorophenyl)thio)-1-methyl-1H-indole-3-carbaldehyde |
338416-17-4 | 95%+ | 1g |
$418 | 2023-02-02 | |
Matrix Scientific | 044165-1g |
2-[(4-Chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, >95% |
338416-17-4 | >95% | 1g |
$603.00 | 2023-09-09 | |
Chemenu | CM333967-1g |
2-((4-Chlorophenyl)thio)-1-methyl-1H-indole-3-carbaldehyde |
338416-17-4 | 95%+ | 1g |
$422 | 2021-08-18 |
2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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2. Book reviews
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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8. Book reviews
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehydeに関する追加情報
Professional Introduction to 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde (CAS No. 338416-17-4)
2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 338416-17-4, features a unique structural framework that combines an indole core with a sulfanyl group and a formyl moiety. The presence of these functional groups makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde consists of a benzene ring substituted with a chlorine atom, linked to an indole scaffold through a sulfanyl group. The indole ring itself is a well-known pharmacophore, found in numerous bioactive natural products and synthetic drugs. The aldehyde group at the 3-position of the indole ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities. These compounds have been shown to exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific combination of functional groups in 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde positions it as a valuable intermediate for the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have suggested that indole derivatives can interact with various enzymes and receptors involved in disease processes. The sulfanyl group in particular has been identified as a key structural element that enhances binding affinity and selectivity. This feature makes 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde an attractive scaffold for designing molecules with improved pharmacological profiles.
Recent research has also highlighted the importance of computational methods in the design and optimization of indole-based compounds. Molecular modeling techniques have been employed to predict the binding modes of these molecules with their target proteins. These studies have provided valuable insights into how structural modifications can influence biological activity. For example, computational analyses have revealed that subtle changes in the position or orientation of the sulfanyl group can significantly impact the potency and selectivity of the compound.
The synthesis of 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the indole core, introduction of the sulfanyl group, and finally, the installation of the aldehyde functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore this compound further in preclinical studies.
In preclinical research, 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde has been evaluated for its potential therapeutic effects in various disease models. Initial studies have demonstrated promising results in terms of anti-proliferative activity against certain cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell cycle progression, suggesting its potential as an anti-cancer agent. Additionally, its ability to modulate inflammatory pathways has raised interest in its potential applications for treating chronic inflammatory diseases.
The pharmacokinetic properties of 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde are also under investigation to assess its suitability for clinical development. Factors such as solubility, stability, and metabolic clearance are critical considerations that determine whether a compound can progress to human trials. Preliminary data indicate that this molecule exhibits reasonable bioavailability and metabolic stability, which are positive indicators for further development.
As research continues to uncover new biological functions and therapeutic targets, compounds like 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde will play an increasingly important role in drug discovery. The unique structural features and demonstrated biological activities make it a versatile tool for medicinal chemists seeking to develop innovative treatments for human diseases. Future studies will likely focus on optimizing its chemical properties and exploring new applications in areas such as neurology and immunology.
The integration of cutting-edge technologies such as artificial intelligence (AI) is also transforming the way these compounds are discovered and developed. AI-driven platforms can analyze vast datasets to identify promising candidates based on their structural features and predicted biological activities. This approach accelerates the drug discovery process by narrowing down large libraries of compounds to those with the highest potential for success.
In conclusion, 2-(4-Chlorophenyl)sulfanyl-1-methyl-1H-indole-3-carbaldehyde (CAS No. 338416-17-4) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its promising biological activities, positions it as a valuable asset in the search for new therapeutic agents. As research progresses, this compound is expected to contribute substantially to our understanding of disease mechanisms and provide new opportunities for effective treatments.
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